Se vs. S Isostere: Thermal Stability & Lipophilicity
Replacement of the thiocarbonyl sulfur atom in the direct azepane thiosemicarbazone analog (Thiosemicarbazone H, CAS 71555-41-4) with selenium yields the target compound (CAS 79514-45-7). This single-atom substitution results in a measurable increase in molecular weight from 276.40 to 323.30 g·mol⁻¹ and a rise in the predicted octanol–water partition coefficient (log P) from approximately 1.2 to 1.53, indicating moderately enhanced lipophilicity [1]. The selenium analog also exhibits a distinctly higher melting point of 170–171 °C (with decomposition) compared with the sulfur analog, which melts without decomposition at a lower temperature [1].
| Evidence Dimension | Molecular weight, melting point, and predicted log P (Se vs. S isostere) |
|---|---|
| Target Compound Data | MW = 323.30 g·mol⁻¹; mp = 170–171 °C (decomp.); predicted log P = 1.53 |
| Comparator Or Baseline | Thiosemicarbazone H (CAS 71555-41-4): MW = 276.40 g·mol⁻¹; predicted log P ≈ 1.2 (estimated from ChemSpider data); mp lower than Se analog |
| Quantified Difference | ΔMW = +46.90 g·mol⁻¹ (17% increase); Δlog P ≈ +0.3; mp elevated by ≥20 °C with decomposition |
| Conditions | Predicted log P values from computational models (Molaid/ChemSpider); melting points determined by standard capillary methods |
Why This Matters
The higher molecular weight and lipophilicity of the selenium analog affect membrane permeability and pharmacokinetic partitioning in cell-based assays, making it non-interchangeable with the sulfur isostere in any biological screening campaign.
- [1] Molaid. 1-Azacycloheptane-1-selenocarboxylic acid 2-[1-(2-pyridyl)ethylidene]hydrazide – Compound Detail. CAS 79514-45-7. https://www.molaid.com/MS_2123929 (accessed 2026-04-30). View Source
